![molecular formula C20H24N2O3 B14511475 Butyl 4-[(E)-(4-propylphenyl)diazenyl]phenyl carbonate CAS No. 62715-49-5](/img/structure/B14511475.png)
Butyl 4-[(E)-(4-propylphenyl)diazenyl]phenyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 4-[(E)-(4-propylphenyl)diazenyl]phenyl carbonate is an organic compound with the molecular formula C20H24N2O3. It is a specialty chemical used in various industrial and research applications. The compound features a diazenyl group, which is known for its vibrant color properties, making it useful in dye and pigment industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[(E)-(4-propylphenyl)diazenyl]phenyl carbonate typically involves the reaction of 4-propylphenyl diazonium salt with butyl phenyl carbonate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The diazonium salt is prepared by diazotization of 4-propylaniline using sodium nitrite and hydrochloric acid, followed by coupling with butyl phenyl carbonate in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety and efficiency measures.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 4-[(E)-(4-propylphenyl)diazenyl]phenyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.
Substitution: The carbonate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the carbonate group under basic conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted phenyl carbonates.
Applications De Recherche Scientifique
Butyl 4-[(E)-(4-propylphenyl)diazenyl]phenyl carbonate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: In studies involving enzyme inhibition and protein labeling.
Industry: Used in the manufacture of dyes, pigments, and coatings due to its color properties.
Mécanisme D'action
The mechanism of action of Butyl 4-[(E)-(4-propylphenyl)diazenyl]phenyl carbonate involves its interaction with molecular targets through its diazenyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function. The carbonate group can also undergo hydrolysis, releasing phenol derivatives that can further interact with biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butyl phenyl carbonate
- 4-Propylphenyl diazenyl derivatives
- Azo dyes
Uniqueness
Butyl 4-[(E)-(4-propylphenyl)diazenyl]phenyl carbonate is unique due to its combination of a diazenyl group and a carbonate ester, providing both vibrant color properties and reactivity towards nucleophiles. This makes it particularly useful in applications requiring both coloration and chemical reactivity.
Propriétés
Numéro CAS |
62715-49-5 |
|---|---|
Formule moléculaire |
C20H24N2O3 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
butyl [4-[(4-propylphenyl)diazenyl]phenyl] carbonate |
InChI |
InChI=1S/C20H24N2O3/c1-3-5-15-24-20(23)25-19-13-11-18(12-14-19)22-21-17-9-7-16(6-4-2)8-10-17/h7-14H,3-6,15H2,1-2H3 |
Clé InChI |
WDXPHALKVFLBNN-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



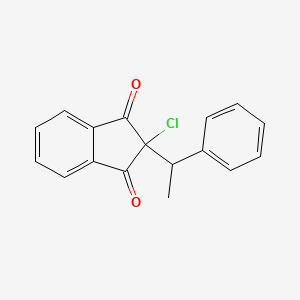
![1-[3-(3-Chlorophenoxy)-3-phenylpropyl]piperidine](/img/structure/B14511407.png)

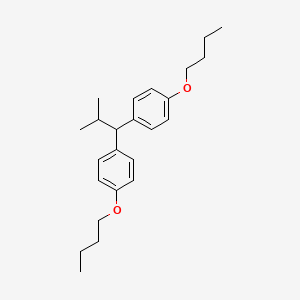

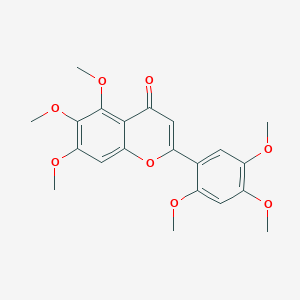
![2,7-Dimethyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14511435.png)
![{2-Hydroxy-4-[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14511452.png)
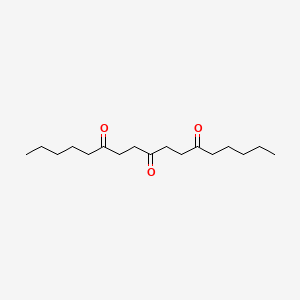
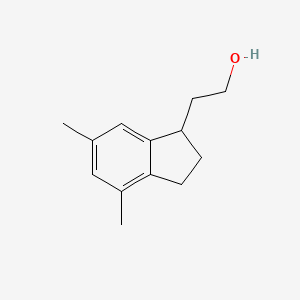
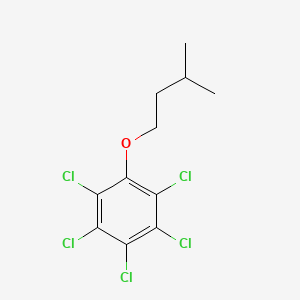
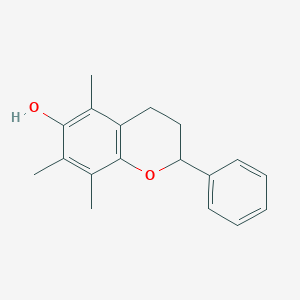
![4-{[(4-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14511483.png)
